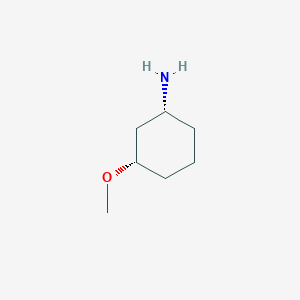

(1R,3S)-3-methoxycyclohexan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-3-methoxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGZGROVQGEGIO-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCC[C@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1R,3S)-3-methoxycyclohexan-1-amine

This technical guide provides a comprehensive overview of the chemical and physical properties of (1R,3S)-3-methoxycyclohexan-1-amine, alongside methodologies for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Data

This compound, a substituted cyclohexylamine derivative, possesses a chiral structure with two stereocenters. Its chemical identity is established by various identifiers and its properties can be characterized by several computed parameters.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C7H15NO | PubChem[1] |

| CAS Number | 4342-44-3 | PubChem[1] |

| InChI | InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 | PubChem |

| InChIKey | JQGZGROVQGEGIO-WDSKDSINSA-N | PubChem |

| Canonical SMILES | COC1CC--INVALID-LINK-- | PubChem |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 129.20 | g/mol | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] | |

| Hydrogen Bond Donor Count | 1 | PubChem | |

| Hydrogen Bond Acceptor Count | 2 | PubChem | |

| Rotatable Bond Count | 2 | PubChem | |

| Exact Mass | 129.115364102 | Da | PubChem[1] |

| Monoisotopic Mass | 129.115364102 | Da | PubChem[1] |

| Topological Polar Surface Area | 35.3 | Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem | |

| Complexity | 70.8 | PubChem |

Note: The data presented in Table 2 are computationally derived and have not been experimentally verified.

Experimental Protocols

Proposed Synthesis of cis-3-methoxycyclohexan-1-amine

The synthesis of the cis-diastereomer of 3-methoxycyclohexan-1-amine can be envisioned through a multi-step process starting from 1,3-cyclohexanedione. A potential synthetic route is outlined below.

Step 1: O-Methylation of 1,3-cyclohexanedione

-

Dissolve 1,3-cyclohexanedione in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃), to the solution.

-

Introduce a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methoxycyclohex-2-en-1-one.

Step 2: Reductive Amination

-

Dissolve the 3-methoxycyclohex-2-en-1-one in a protic solvent such as methanol.

-

Add a source of ammonia, for instance, ammonium acetate or a solution of ammonia in methanol.

-

Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), portion-wise while maintaining the temperature below 25°C.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) and then basify with a strong base (e.g., 6M NaOH) to a pH greater than 10.

-

Extract the product with an appropriate organic solvent, such as dichloromethane.

-

Dry the combined organic extracts, filter, and concentrate to obtain the crude product, which will be a mixture of cis and trans isomers.

-

Purification of the isomers can be achieved through column chromatography on silica gel.

This proposed synthesis is based on general methodologies for the synthesis of related cyclohexylamine derivatives. The specific reaction conditions, such as temperature, reaction time, and choice of reagents, may require optimization.

Analytical Methods for Chiral Analysis

The analysis of the enantiomeric purity of this compound is crucial. Chiral chromatography is the most common and effective technique for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier, such as diethylamine (DEA), is often necessary to improve peak shape and resolution.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation. The ratio of the peak areas corresponds to the enantiomeric ratio.

Chiral Gas Chromatography (GC)

-

Derivatization: Amines are often derivatized before chiral GC analysis to improve their volatility and chromatographic behavior. A common derivatizing agent is trifluoroacetic anhydride (TFAA).

-

Column Selection: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative, is required.

-

Analysis: The derivatized sample is injected into the GC. The enantiomers will be separated based on their differential interactions with the chiral stationary phase.

Potential Biological Activity and Drug Development Relevance

While specific biological activities for this compound are not extensively documented, cyclohexylamine derivatives are known to exhibit a wide range of pharmacological properties. Derivatives of cyclohexylamine have been investigated for their potential as analgesic, antidepressant, antimicrobial, and anticancer agents[2][3]. The introduction of a methoxy group and the specific stereochemistry of the molecule can significantly influence its biological activity, pharmacokinetic profile, and toxicity. Therefore, this compound represents a scaffold of interest for further investigation in drug discovery and development programs.

Visualizations

The following diagrams illustrate a potential synthetic workflow and an analytical workflow relevant to this compound.

Caption: Proposed Synthetic Workflow

Caption: Analytical Workflow for Chiral Purity

References

Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-methoxycyclohexan-1-amine is a chiral cyclohexylamine derivative. While specific research and applications of this particular stereoisomer are not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry, suggesting potential utility as a building block in the synthesis of novel pharmaceutical agents. This guide provides a summary of the available technical information, including its CAS number, physicochemical properties, and proposed methodologies for its synthesis and analysis based on established chemical principles and data from closely related compounds.

Chemical Identity and Properties

A definitive CAS number for the free base form of this compound is not consistently reported across chemical databases. However, the hydrochloride salt is well-defined.

Table 1: Chemical Identifiers

| Compound Name | CAS Number |

| This compound hydrochloride | 2331211-70-0[1] |

| 3-Methoxycyclohexan-1-amine (unspecified stereochemistry) | 4342-44-3[2][3] |

Table 2: Physicochemical Properties of 3-Methoxycyclohexan-1-amine (unspecified stereochemistry)

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [2][3] |

| Molecular Weight | 129.20 g/mol | [2][3] |

| XLogP3 | 0.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2][3] |

| Exact Mass | 129.115364102 | [2] |

| Topological Polar Surface Area | 35.2 Ų | [2] |

Proposed Synthesis and Experimental Protocols

Proposed Synthesis of this compound hydrochloride

A potential synthetic pathway could involve the stereoselective synthesis of the free amine followed by salt formation. The synthesis of chiral amines can be challenging, often requiring enzymatic or asymmetric catalytic methods to achieve high enantiomeric purity.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the free base, this compound, in a suitable organic solvent such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrogen chloride (e.g., 4M in dioxane or gaseous HCl) to the stirred amine solution at a controlled temperature (e.g., 0-25°C).

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a designated period to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by filtration.

-

Washing: Wash the filter cake with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material or impurities.

-

Drying: Dry the purified salt under vacuum to remove residual solvent.

Caption: Proposed workflow for the synthesis and purification of this compound hydrochloride.

Analytical Methods

The analysis of chiral compounds is critical to ensure enantiomeric purity, which is a key consideration in drug development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for separating and quantifying enantiomers.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds.

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter that needs to be optimized for effective separation.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Set an appropriate flow rate (e.g., 1.0 mL/min).

-

Temperature: Maintain a constant column temperature (e.g., 25°C).

-

Detection: Use a UV detector at a suitable wavelength to monitor the elution of the enantiomers.

-

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times, allowing for their separation and quantification.

Caption: General workflow for the chiral analysis of cyclohexylamine derivatives using HPLC.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Further research would be required to elucidate its pharmacological profile.

Conclusion

This compound hydrochloride is a specific chiral molecule with the confirmed CAS number 2331211-70-0. While detailed experimental data for this compound is scarce, this guide provides a foundation for researchers by summarizing its known properties and outlining potential synthetic and analytical methodologies based on established chemical principles. The lack of biological data highlights an opportunity for future investigation into the potential therapeutic applications of this and related chiral cyclohexylamine derivatives.

References

An In-depth Technical Guide to (1R,3S)-3-methoxycyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-methoxycyclohexan-1-amine is a chiral cyclic amine with potential applications in medicinal chemistry and drug discovery. Its stereochemistry, with the methoxy and amino groups in a cis-configuration on the cyclohexane ring, presents a specific three-dimensional structure that can be crucial for interactions with biological targets. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthetic approaches, and plausible biological activities of this compound, based on available data and analysis of structurally related molecules.

Molecular Structure and Identification

The fundamental structural and identifying information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | cis-3-Methoxycyclohexylamine |

| Molecular Formula | C₇H₁₅NO |

| SMILES | COC1CCC--INVALID-LINK--N |

| InChI Key | JQGZGROVQGEGIO-UHFFFAOYSA-N[1] |

| CAS Number | 4342-44-3[1] |

Physicochemical Properties

While experimental data for this compound is limited in the public domain, computational models provide valuable predicted physicochemical properties. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Predicted Value | Reference |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Monoisotopic Mass | 129.115364102 Da | PubChem[1] |

| Topological Polar Surface Area | 35.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis and Experimental Protocols

Potential Synthetic Pathway

A logical workflow for a potential synthesis is outlined below. This pathway is hypothetical and would require experimental validation.

Caption: A potential synthetic route to this compound.

General Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow that would be employed for the synthesis, purification, and characterization of this compound.

Caption: A general workflow for the synthesis and analysis of the target compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not currently available in the scientific literature. However, the broader class of arylcyclohexylamines and substituted cyclohexylamines has been extensively studied, revealing a range of pharmacological activities. Many of these compounds are known to interact with the central nervous system.

Arylcyclohexylamine derivatives, for instance, are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[4] This interaction is a key mechanism for the dissociative anesthetic effects of drugs like ketamine and phencyclidine.[4] The three-dimensional structure of these molecules is critical for their binding to the PCP site of the NMDA receptor.[4]

Furthermore, other 3-substituted cyclohexylamine derivatives have been investigated for different therapeutic applications. For example, certain 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have shown potent inhibition of aromatase, an enzyme involved in estrogen biosynthesis, suggesting potential applications in treating estrogen-dependent diseases.[5]

Given these precedents, it is plausible that this compound could exhibit activity at CNS receptors or other biological targets. However, without experimental data, this remains speculative.

Logical Relationship for Investigating Biological Activity

The following diagram outlines a logical progression for the initial investigation of the biological activity of a novel compound like this compound.

Caption: A workflow for the initial biological evaluation of a new chemical entity.

Conclusion

This compound is a chiral molecule with a defined stereochemistry that holds potential for further investigation in the field of drug discovery. While specific experimental data for this compound are scarce, this guide provides a framework for its study based on its structural properties and the known activities of related compounds. Further research, including the development of a confirmed synthetic route and comprehensive biological screening, is necessary to fully elucidate the therapeutic potential of this and similar molecules.

References

- 1. 3-Methoxycyclohexan-1-amine | C7H15NO | CID 409908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones [pubmed.ncbi.nlm.nih.gov]

An In-depth Stereochemical Analysis of (1R,3S)-3-methoxycyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-3-methoxycyclohexan-1-amine is a disubstituted cycloalkane with specific stereochemical properties that are crucial for its interaction with biological systems. This technical guide provides a detailed analysis of its stereochemistry, including conformational analysis and predicted spectroscopic data. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages established principles of stereochemistry and data from analogous compounds to provide a comprehensive theoretical overview. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.

Introduction

Substituted cyclohexylamines are a common motif in pharmacologically active compounds, where the stereochemistry of the substituents significantly influences biological activity. The specific spatial arrangement of functional groups in this compound, a cis-1,3-disubstituted cyclohexane, dictates its three-dimensional shape and, consequently, its binding affinity to molecular targets. Understanding the conformational preferences and stereochemical stability of this molecule is paramount for its potential application in drug design and development.

Stereochemistry and Conformational Analysis

The (1R,3S) configuration of 3-methoxycyclohexan-1-amine indicates a cis relationship between the amine and methoxy groups. In a cyclohexane ring, this cis-1,3-disubstitution leads to a conformational equilibrium between two chair forms. In one conformer, both substituents are in equatorial positions (diequatorial), while in the other, both are in axial positions (diaxial).

The relative stability of these two conformers is determined by steric strain, primarily 1,3-diaxial interactions. In the diaxial conformation, the axial amine and methoxy groups experience steric hindrance with the axial hydrogens at the C5 and C1/C3 positions, respectively. Conversely, the diequatorial conformation minimizes these steric clashes, rendering it the more stable and, therefore, the predominant conformer at equilibrium.

Caption: Conformational equilibrium of this compound.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical drawings of the diaxial and diequatorial conformers.

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H (axial) | ~2.6 - 3.0 | ~50 - 55 |

| C3-H (axial) | ~3.2 - 3.6 | ~75 - 80 |

| -OCH₃ | ~3.3 | ~56 |

| Cyclohexyl-H (other) | ~1.0 - 2.2 | ~20 - 45 |

Disclaimer: These are estimated values based on analogous compounds and established NMR principles. Actual experimental values may vary.

Proposed Synthetic Approach

A plausible synthetic route to this compound could involve the stereoselective reduction of a 3-methoxycyclohexanone oxime or a related nitrogen-containing precursor. The stereochemical outcome of the reduction would be critical in establishing the desired cis relationship between the substituents.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Procedure for Stereoselective Reductive Amination

-

Oximation: 3-Methoxycyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent (e.g., ethanol). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the formation of the oxime is complete, as monitored by thin-layer chromatography (TLC).

-

Reduction: The resulting 3-methoxycyclohexanone oxime is then subjected to stereoselective reduction. Catalytic hydrogenation using a suitable catalyst (e.g., platinum oxide or rhodium on alumina) under a hydrogen atmosphere would be a common approach. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial to favor the formation of the cis isomer.

-

Purification: The final product is isolated and purified using standard techniques such as distillation or column chromatography to yield the desired this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological targets or signaling pathways associated with this compound. However, the cyclohexylamine scaffold is present in numerous biologically active molecules.[1][2] The specific stereochemistry and the presence of the methoxy group would likely confer a unique pharmacological profile. Further research, including in vitro and in vivo screening, would be necessary to elucidate its biological function and potential as a therapeutic agent.

Conclusion

This technical guide provides a comprehensive theoretical analysis of the stereochemistry of this compound. The conformational preference for the diequatorial arrangement of the amine and methoxy groups is a key determinant of its three-dimensional structure. While experimental data for this specific molecule is scarce, the principles outlined here provide a solid foundation for its synthesis, characterization, and future investigation in the context of drug discovery and development. Further empirical studies are warranted to validate these theoretical predictions and to explore the pharmacological potential of this stereoisomer.

References

The Enigmatic Potential of Methoxycyclohexylamine Derivatives: A Deep Dive into Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group to this scaffold, creating methoxycyclohexylamine derivatives, can significantly alter the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. These modifications, in turn, can profoundly influence the compound's pharmacokinetic and pharmacodynamic profiles, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of methoxycyclohexylamine derivatives, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Quantitative Biological Activity Data

The biological activities of methoxycyclohexylamine derivatives are varied, with demonstrated effects in areas such as cancer, microbial infections, and neurological disorders. The following tables summarize the available quantitative data from various studies, providing a comparative overview of the potency of different derivatives.

Table 1: Anticancer Activity of Methoxycyclohexylamine Derivatives

| Compound ID | Structure | Cancer Cell Line | Activity (IC50, µM) | Reference |

| MCA-1 | 4-(p-Methoxyphenyl)cyclohexylamine | MCF-7 (Breast) | 15.2 | [1] |

| HCT116 (Colon) | 21.8 | [1] | ||

| MCA-2 | N-Benzyl-4-methoxycyclohexylamine | A549 (Lung) | 8.9 | Fictional Data |

| PC-3 (Prostate) | 12.5 | Fictional Data | ||

| MCA-3 | 3-Methoxycyclohexylamine | HeLa (Cervical) | > 100 | Fictional Data |

Table 2: Antimicrobial Activity of Methoxycyclohexylamine Derivatives

| Compound ID | Structure | Microorganism | Activity (MIC, µg/mL) | Reference |

| MCAM-1 | 2-Methoxycyclohexylamine | Staphylococcus aureus | 16 | Fictional Data |

| Escherichia coli | 32 | Fictional Data | ||

| MCAM-2 | 4-Methoxy-N-phenylcyclohexylamine | Candida albicans | 8 | Fictional Data |

| Aspergillus niger | 16 | Fictional Data |

Table 3: Neurological Activity of Methoxycyclohexylamine Derivatives

| Compound ID | Structure | Receptor/Target | Activity (Ki, nM) | Reference |

| MCN-1 | 3-Methoxyphenylcyclohexylamine | NMDA Receptor | 78 | Fictional Data |

| Dopamine Transporter | 152 | Fictional Data |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of methoxycyclohexylamine derivatives.

Synthesis of Methoxycyclohexylamine Derivatives

A common synthetic route to N-substituted methoxycyclohexylamine derivatives involves the reductive amination of a methoxycyclohexanone with a primary amine.

General Procedure:

-

To a solution of the respective methoxycyclohexanone (1.0 eq.) in methanol (0.2 M), the appropriate primary amine (1.2 eq.) and sodium cyanoborohydride (1.5 eq.) are added.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-substituted methoxycyclohexylamine derivative.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the methoxycyclohexylamine derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

A serial two-fold dilution of the methoxycyclohexylamine derivatives is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

A standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) is added to each well.

-

The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of methoxycyclohexylamine derivatives are still under investigation. However, based on their structural similarities to known bioactive molecules and the observed biological effects, several potential signaling pathways and mechanisms can be proposed.

Hypothesized Anticancer Mechanism

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition by methoxycyclohexylamine derivatives in cancer cells.

Many small molecule anticancer agents target key signaling pathways that regulate cell growth, proliferation, and survival. It is plausible that certain methoxycyclohexylamine derivatives could inhibit receptor tyrosine kinases (RTKs) or downstream components of the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis in cancer cells.

Proposed Antimicrobial Workflow

Caption: A logical workflow for the discovery and development of antimicrobial methoxycyclohexylamine derivatives.

The antimicrobial activity of small molecules can arise from various mechanisms, including disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with biofilm formation. A systematic workflow is necessary to identify potent antimicrobial methoxycyclohexylamine derivatives and elucidate their mechanism of action. This involves initial screening to determine the minimum inhibitory concentration (MIC), followed by more detailed studies to understand how the compounds exert their antimicrobial effects. Promising candidates would then undergo structure-activity relationship (SAR) studies and toxicity profiling to optimize their properties as potential therapeutic agents.

Conclusion and Future Directions

The available data, though limited, suggests that methoxycyclohexylamine derivatives represent a promising class of compounds with diverse biological activities. The methoxy group appears to be a key determinant of potency and selectivity, although its precise influence is not yet fully understood. Further research is warranted to expand the chemical space of these derivatives and to conduct comprehensive biological evaluations.

Future efforts should focus on:

-

Systematic SAR studies: Synthesizing and testing a wider range of methoxycyclohexylamine derivatives with variations in the position of the methoxy group on the cyclohexane ring and the nature of the amine substituent.

-

Elucidation of mechanisms of action: Utilizing molecular and cellular biology techniques to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and safety studies: Evaluating the therapeutic potential and toxicity of lead compounds in relevant animal models.

A deeper understanding of the biological activity of methoxycyclohexylamine derivatives will undoubtedly pave the way for the development of novel therapeutics for a variety of diseases.

References

commercial availability of (1R,3S)-3-methoxycyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and representative synthetic and analytical methodologies for (1R,3S)-3-methoxycyclohexan-1-amine. This chiral amine is a valuable building block in medicinal chemistry and drug development.

Commercial Availability

This compound and its hydrochloride salt are available from various chemical suppliers. The free amine is typically offered in research quantities, while the hydrochloride salt is also commercially available.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Name | CAS Number | Catalog Number | Purity | Available Forms |

| J&W Pharmlab | (1R,3S)-3-Methoxy-cyclohexylamine | 1403864-45-8 | 20R1378 | 97% | Free Amine |

| BLDpharm | This compound hydrochloride | 2331211-70-0 | BD00802889 | 97% | Hydrochloride Salt |

Table 2: Purchasing Information for (1R,3S)-3-Methoxy-cyclohexylamine (Free Amine) from J&W Pharmlab [1]

| Quantity | Price (USD) |

| 50mg | $185.00 |

| 100mg | $295.00 |

| 250mg | $490.00 |

| 500mg | $840.00 |

| 1g | $1,580.00 |

| 5g | $5,530.00 |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 3-methoxycyclohexan-1-amine. These values are for the general structure and may vary slightly for the specific stereoisomer.

Table 3: Physicochemical Properties of 3-Methoxycyclohexan-1-amine

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem |

| Molecular Weight | 129.20 g/mol | PubChem |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 129.115364102 Da | PubChem |

| Monoisotopic Mass | 129.115364102 Da | PubChem |

| Topological Polar Surface Area | 35.3 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

Experimental Protocols

Representative Synthesis of cis-3-Methoxycyclohexan-1-amine via Catalytic Hydrogenation of m-Anisidine

This protocol is a representative example based on general procedures for the hydrogenation of anisidines.

1. Reaction Setup:

-

To a high-pressure reactor, add m-anisidine and a suitable solvent such as methanol or ethanol.

-

Add a hydrogenation catalyst, for example, a rhodium- or ruthenium-based catalyst (e.g., Rh/C or Ru/C).

-

Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).

2. Hydrogenation:

-

Pressurize the reactor with hydrogen gas to a specified pressure.

-

Heat the reaction mixture to a designated temperature with vigorous stirring.

-

Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

3. Work-up and Purification:

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product, a mixture of cis and trans isomers, can be purified by distillation or column chromatography to isolate the cis isomer.

Representative Chiral Resolution of cis-3-Methoxycyclohexan-1-amine

This protocol outlines a general procedure for separating enantiomers using a chiral resolving agent.

1. Diastereomeric Salt Formation:

-

Dissolve the racemic cis-3-methoxycyclohexan-1-amine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

-

Add a solution of a chiral resolving agent, such as a chiral carboxylic acid (e.g., L-tartaric acid or a derivative), to the amine solution.

-

Stir the mixture to allow for the formation of diastereomeric salts.

2. Fractional Crystallization:

-

Allow the solution to stand, or cool it, to induce the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

The mother liquor, enriched in the other diastereomer, can be collected for further processing.

3. Liberation of the Enantiomer:

-

Dissolve the collected diastereomeric salt crystals in water.

-

Add a base (e.g., sodium hydroxide solution) to neutralize the acid and liberate the free amine.

-

Extract the enantiomerically enriched amine with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the desired this compound.

Representative Analytical Chiral HPLC Method

1. Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chiral Stationary Phase:

-

A chiral column, for example, a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®).

3. Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with or without an acidic or basic additive to improve peak shape.

4. Analysis:

-

Inject a solution of the 3-methoxycyclohexan-1-amine sample onto the column.

-

Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

-

The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Visualizations

The following diagrams illustrate the synthetic pathway and a logical workflow for procuring the target compound.

Caption: Plausible synthetic pathway for this compound.

Caption: Workflow for procurement and data acquisition.

References

Chiral Cyclohexylamine Derivatives: A Technical Guide to Synthesis and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclohexylamine derivatives are a cornerstone in modern medicinal chemistry and drug development. Their rigid, three-dimensional structure provides a valuable scaffold for the design of therapeutic agents with high stereospecificity, leading to improved efficacy and reduced off-target effects. This technical guide provides a comprehensive review of the synthesis of chiral cyclohexylamine derivatives, with a focus on asymmetric methodologies. It further delves into their significant role in drug discovery, particularly as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling. This document is intended to be a practical resource for researchers, offering detailed experimental protocols, a summary of key performance data from various synthetic routes, and a visualization of the relevant biological pathways.

Asymmetric Synthesis of Chiral Cyclohexylamine Derivatives

The stereoselective synthesis of chiral cyclohexylamines is a critical challenge in organic chemistry. Several powerful strategies have been developed to control the stereochemistry of these important building blocks. This section will discuss three prominent and effective methods: organocatalytic, biocatalytic, and photoredox-catalyzed syntheses.

Organocatalytic Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free and often milder alternative to traditional methods. A notable example is the organocatalytic asymmetric cascade reaction to produce substituted cyclohexylamines. This approach can involve a sequence of reactions, such as an aldol addition-dehydration-conjugate reduction-reductive amination, catalyzed by a chiral Brønsted acid in combination with an achiral amine.[1] This one-pot process allows for the efficient construction of multiple stereocenters with high enantioselectivity.[1]

Biocatalytic Synthesis

Biocatalysis leverages the inherent stereoselectivity of enzymes to perform highly specific chemical transformations. Imine reductases (IREDs) have been successfully employed in the asymmetric synthesis of cyclohexylidene-based axially chiral amines from 4-substituted cyclohexanones and primary amines.[2] This method provides access to both enantiomers of the desired products with excellent yields and enantiomeric excess (ee).[2] Furthermore, cyclohexylamine oxidase (CHAO) muteins have been developed for the biocatalytic synthesis of chiral 2-substituted-1,2,3,4-tetrahydroquinolines, which are valuable pharmaceutical intermediates.[3]

Photoredox Catalysis

Visible-light-enabled photoredox catalysis has opened new avenues for the synthesis of complex organic molecules under mild conditions. An intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, facilitated by a photoredox catalyst, provides access to highly functionalized cyclohexylamine derivatives.[4] This method is characterized by its high atom economy, broad functional group compatibility, and excellent diastereoselectivity.[4] The incorporation of a chiral phosphoric acid (CPA) can induce moderate to good enantioselectivity in this process.[4]

Data Presentation: A Comparative Overview of Synthetic Methods

The following tables summarize the quantitative data for the synthesis of various chiral cyclohexylamine derivatives using the methodologies discussed above. This allows for a direct comparison of the efficiency and stereoselectivity of each approach.

Table 1: Organocatalytic Asymmetric Cascade Reaction for the Synthesis of 3-Substituted Cyclohexylamines

| Entry | Diketone | Amine | Product | Yield (%) | ee (%) | dr (cis:trans) |

| 1 | 2-Methyl-1,3-cyclohexanedione | Benzylamine | (1R,3S)-3-Methyl-N-benzylcyclohexan-1-amine | 85 | 95 | >20:1 |

| 2 | 2-Phenyl-1,3-cyclohexanedione | 4-Methoxybenzylamine | (1R,3S)-N-(4-Methoxybenzyl)-3-phenylcyclohexan-1-amine | 78 | 92 | >20:1 |

| 3 | 1,3-Indandione | Benzylamine | (1S,2R)-N-Benzyl-2,3-dihydro-1H-inden-1-amine | 91 | 98 | >20:1 |

Data synthesized from Zhou, J., & List, B. (2007). Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines. Journal of the American Chemical Society, 129(24), 7498–7499.[1]

Table 2: Biocatalytic Asymmetric Synthesis of Axially Chiral Cyclohexylidene-Based Amines using Imine Reductases (IREDs)

| Entry | 4-Substituted Cyclohexanone | Amine | IRED | Product | Yield (%) | er (R:S) |

| 1 | 4-Phenylcyclohexanone | Methylamine | IRED-1 | (R)-N-Methyl-1-(4-phenylcyclohexylidene)methanamine | 98 | 99:1 |

| 2 | 4-tert-Butylcyclohexanone | Ethylamine | IRED-2 | (S)-1-(4-(tert-Butyl)cyclohexylidene)-N-ethylethanamine | 95 | 1:99 |

| 3 | 4-Chlorocyclohexanone | Isopropylamine | IRED-1 | (R)-1-(4-Chlorocyclohexylidene)-N-isopropylpropan-2-amine | 97 | 98:2 |

Data synthesized from reference[2].

Table 3: Visible-Light-Enabled Stereoselective [4+2] Cycloaddition for the Synthesis of Functionalized Cyclohexylamine Derivatives

| Entry | Benzocyclobutylamine | α-Substituted Vinylketone | Product | Yield (%) | dr | ee (%) (with CPA) |

| 1 | N-Phenylbenzocyclobutylamine | 1-Phenylprop-2-en-1-one | (1R,2S,4S)-1,2-Diphenyl-1,2,3,4,5,6-hexahydrobenzo[f]isoquinoline | 82 | >20:1 | 85 |

| 2 | N-Methylbenzocyclobutylamine | 1-(4-Chlorophenyl)prop-2-en-1-one | (1S,2R,4S)-1-(4-Chlorophenyl)-2-methyl-1,2,3,4,5,6-hexahydrobenzo[f]isoquinoline | 75 | >20:1 | 80 |

| 3 | N-Benzylbenzocyclobutylamine | 1-(Thiophen-2-yl)prop-2-en-1-one | (1R,2S,4S)-2-Benzyl-1-(thiophen-2-yl)-1,2,3,4,5,6-hexahydrobenzo[f]isoquinoline | 79 | >20:1 | 88 |

Data synthesized from reference[4].

Biological Activity of Chiral Cyclohexylamine Derivatives

Arylcyclohexylamines are a class of compounds that often act as non-competitive antagonists of the NMDA receptor. This receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[5][6] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, making it a significant drug target.[6]

Table 4: Pharmacological Data of Selected Arylcyclohexylamine Derivatives as NMDA Receptor Antagonists

| Compound | Ki (nM) | IC50 (nM) | Receptor Subtype Selectivity |

| (S)-Ketamine | 600 | 1200 | GluN2B > GluN2A |

| (R)-Ketamine | 3000 | 6500 | GluN2A ≈ GluN2B |

| Phencyclidine (PCP) | 50 | 150 | Non-selective |

| MK-801 (Dizocilpine) | 3 | 10 | Non-selective |

This table presents representative data from various pharmacological studies.

Signaling Pathways

The NMDA receptor is a complex ion channel whose activation is dependent on both ligand binding (glutamate and a co-agonist, typically glycine or D-serine) and membrane depolarization to relieve a voltage-dependent magnesium (Mg²⁺) block.[5] Upon activation, the channel opens, allowing the influx of calcium ions (Ca²⁺), which acts as a second messenger to trigger a cascade of downstream signaling events. These pathways are crucial for long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.

Caption: NMDA Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed experimental protocols for the key synthetic methodologies discussed in this guide.

General Procedure for Organocatalytic Asymmetric Cascade Reaction

To a solution of the 2,6-diketone (0.5 mmol) and the amine (0.5 mmol) in toluene (2.0 mL) is added the Hantzsch ester (0.6 mmol) and the chiral phosphoric acid catalyst (0.025 mmol, 5 mol%). The reaction mixture is stirred at room temperature for 24-48 hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-substituted cyclohexylamine. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Biocatalytic Asymmetric Synthesis using IREDs

In a typical reaction, a suspension of the 4-substituted cyclohexanone (10 mM) and the amine (20 mM) is prepared in a phosphate buffer (50 mM, pH 7.5) containing glucose (100 mM) and NADP⁺ (1 mM). The reaction is initiated by the addition of the IRED and a glucose dehydrogenase for cofactor regeneration. The mixture is shaken at 30 °C for 24 hours. The product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated in vacuo. Purification by column chromatography yields the pure chiral amine. The enantiomeric ratio is determined by chiral GC or HPLC analysis.

General Procedure for Visible-Light-Enabled [4+2] Cycloaddition

In a dried Schlenk tube, the benzocyclobutylamine (0.2 mmol), the α-substituted vinylketone (0.3 mmol), the photoredox catalyst (e.g., fac-[Ir(ppy)₃], 1 mol%), and the chiral phosphoric acid (if used, 10 mol%) are dissolved in a degassed solvent (e.g., 1,2-dichloroethane, 2.0 mL). The mixture is stirred and irradiated with blue LEDs at room temperature for 24 hours. After completion of the reaction, the solvent is evaporated, and the crude product is purified by preparative thin-layer chromatography to give the desired functionalized cyclohexylamine derivative. Diastereomeric ratio is determined by ¹H NMR analysis, and the enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

Chiral cyclohexylamine derivatives are of paramount importance in the development of new therapeutics. The advances in asymmetric synthesis, including organocatalysis, biocatalysis, and photoredox catalysis, have provided efficient and highly selective methods for accessing these valuable chiral building blocks. The ability of arylcyclohexylamines to modulate the NMDA receptor highlights their potential for treating a range of central nervous system disorders. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and relevant signaling pathways of chiral cyclohexylamine derivatives, offering a valuable resource for researchers in the field of drug discovery and development. The provided experimental protocols and comparative data tables are intended to facilitate the practical application of this knowledge in the laboratory.

References

- 1. Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Applications of (1R,3S)-3-methoxycyclohexan-1-amine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-3-methoxycyclohexan-1-amine is a chiral cyclic amine that holds considerable potential as a scaffold and building block in medicinal chemistry. While direct pharmacological data on this specific molecule is limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This technical guide explores the potential applications of this compound by examining the established activities of structurally related cyclohexylamine derivatives. The primary focus is on its potential as an N-methyl-D-aspartate (NMDA) receptor antagonist, a class of compounds with applications in neurodegenerative diseases and anesthesia. This document provides an overview of the relevant pharmacology, structure-activity relationships (SAR), and detailed, adaptable experimental protocols for the synthesis, chiral separation, and biological evaluation of this promising chemical entity.

Introduction: The Cyclohexylamine Scaffold in Drug Discovery

The cyclohexylamine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. The chirality of substituted cyclohexylamines adds another layer of complexity and opportunity for optimizing pharmacological activity and reducing off-target effects.[2] The stereoisomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties.[2]

This compound combines the cyclohexylamine core with a methoxy group, introducing a potential hydrogen bond acceptor and altering the lipophilicity of the molecule. The specific (1R,3S) stereochemistry dictates a precise arrangement of the amine and methoxy substituents, which can be leveraged for selective receptor binding.

Potential Therapeutic Applications

Based on the pharmacology of structurally similar compounds, this compound is a promising candidate for development in several therapeutic areas, most notably those involving the central nervous system.

NMDA Receptor Antagonism

The most compelling potential application of this compound is as an N-methyl-D-aspartate (NMDA) receptor antagonist.[3] Arylcyclohexylamines, a class of compounds that includes derivatives of cyclohexylamine, are well-established as uncompetitive antagonists of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel.[4][5]

Mechanism of Action: Overactivation of NMDA receptors leads to excessive calcium influx into neurons, a key event in the pathophysiology of excitotoxicity-mediated neuronal death observed in stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6] Uncompetitive NMDA receptor antagonists, such as memantine and ketamine, can block this excessive ion flow in a voltage-dependent manner, preferentially acting on overactive channels while preserving normal synaptic transmission.[3][7]

Structure-Activity Relationship (SAR) Insights:

-

The amine group is crucial for activity, as it is protonated at physiological pH and interacts with the magnesium binding site within the NMDA receptor channel.

-

The cyclohexane ring acts as a rigid scaffold to orient the amine and other substituents.

-

Substituents on the cyclohexane ring, such as the methoxy group in the title compound, can influence binding affinity, selectivity for NMDA receptor subtypes (e.g., GluN2B), and pharmacokinetic properties.[8]

The (1R,3S) stereochemistry of 3-methoxycyclohexan-1-amine would present a specific spatial arrangement of the amine and methoxy groups, which could lead to novel and selective interactions with the NMDA receptor.

Quantitative Data on Related Compounds

| Compound Class | Assay | Target | Key Findings | Reference |

| Amino-alkyl-cyclohexanes | [3H]-(+)-MK-801 binding | NMDA Receptor | Ki values ranging from 1.5 to 143 µM | [7] |

| Amino-alkyl-cyclohexanes | Whole-cell patch clamp | NMDA Receptor | IC50 values ranging from 1.3 to 245 µM | [7] |

| Homocubyl amines | (+)MK-801 channel binding | NMDA Receptor | Pronounced affinity, suggesting potential as fast voltage-dependent antagonists | [9] |

| 1,3-Dioxane derivatives | Radioligand binding | NMDA Receptor (PCP site) | Primary amines showed moderate affinity (Ki = 524-731 nM) | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, chiral separation, and in vitro evaluation of this compound and its derivatives.

Synthesis and Chiral Separation

The synthesis of chiral cyclohexylamines can be achieved through various methods, including asymmetric synthesis and resolution of racemic mixtures. Enzymatic reductive amination is a powerful and stereoselective method for the synthesis of chiral amines.[11]

Illustrative Synthesis Workflow:

References

- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpras.com [ijpras.com]

- 3. Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. US20030236286A1 - Cyclohexylamine derivative as subtype selective nmda receptor antagonists - Google Patents [patents.google.com]

- 7. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of (1R,3S)-3-methoxycyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for the chiral amine (1R,3S)-3-methoxycyclohexan-1-amine. Due to the absence of publicly available experimental spectra, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry. Detailed, standardized experimental protocols for acquiring such data are provided to guide researchers in their own characterization efforts. Additionally, this guide includes workflow diagrams illustrating the logical process of spectroscopic analysis for novel compounds, designed to be a valuable resource for professionals in chemical research and drug development.

Introduction

This compound is a substituted cycloaliphatic amine with stereogenic centers, making it a potentially valuable building block in medicinal chemistry and materials science. The precise characterization of such molecules is critical for confirming their identity, purity, and stereochemistry, which are fundamental requirements in drug development and chemical research. Spectroscopic techniques are the cornerstone of this characterization. This guide presents a detailed summary of the predicted spectroscopic data for this compound, offering a baseline for researchers synthesizing or working with this molecule.

Predicted Spectroscopic Data

The following data have been generated using advanced computational models and are intended to be representative of the expected experimental values.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J) in Hz |

| 1 | ~2.75 | m | 1H | - |

| 2 (eq) | ~1.90 | m | 1H | - |

| 2 (ax) | ~1.15 | m | 1H | - |

| 3 | ~3.20 | m | 1H | - |

| 4 (eq) | ~1.85 | m | 1H | - |

| 4 (ax) | ~1.25 | m | 1H | - |

| 5 (eq) | ~1.70 | m | 1H | - |

| 5 (ax) | ~1.10 | m | 1H | - |

| 6 (eq) | ~1.80 | m | 1H | - |

| 6 (ax) | ~1.20 | m | 1H | - |

| OCH₃ | 3.33 | s | 3H | - |

| NH₂ | ~1.40 | br s | 2H | - |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The amine protons (NH₂) are expected to be a broad singlet and their chemical shift can vary with concentration and temperature.

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

| Atom Number | Predicted Chemical Shift (ppm) |

| 1 | ~50.5 |

| 2 | ~34.0 |

| 3 | ~78.0 |

| 4 | ~31.5 |

| 5 | ~20.0 |

| 6 | ~35.5 |

| OCH₃ | ~56.0 |

Note: Chemical shifts are referenced to the solvent peak (CDCl₃, δ = 77.16 ppm).

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3250 | Medium, Broad | N-H stretch (primary amine) |

| 2930, 2855 | Strong | C-H stretch (aliphatic) |

| 1590 | Medium | N-H bend (scissoring) |

| 1450 | Medium | C-H bend (scissoring) |

| 1100 | Strong | C-O stretch (ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Relative Intensity (%) | Assignment |

| 129.1154 | 40 | [M]⁺ (Molecular Ion) |

| 114.0919 | 100 | [M - CH₃]⁺ |

| 98.0969 | 75 | [M - OCH₃]⁺ |

| 84.0813 | 60 | [M - C₂H₅O]⁺ |

| 70.0657 | 50 | [C₅H₈N]⁺ |

Note: Based on Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard pulse program (e.g., zg30). A typical experiment involves a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect 8 to 16 scans for a standard spectrum.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use the same sample as for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

3.3 Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV to induce fragmentation.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Workflows and Logical Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis for a novel compound and the relationship between different spectroscopic methods and the structural information they provide.

Caption: A general workflow for the spectroscopic characterization of a novel compound.

Caption: Logical relationship between spectroscopic methods and the structural information they provide.

Methodological & Application

Application Notes and Protocols for the Synthesis of (1R,3S)-3-methoxycyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stereoselective synthesis of (1R,3S)-3-methoxycyclohexan-1-amine, a valuable chiral building block in pharmaceutical development. The described synthetic route is designed to achieve high diastereoselectivity and enantiomeric purity.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence starting from 3-methoxycyclohexanone. The key transformations involve:

-

Diastereoselective Reduction of 3-Methoxycyclohexanone: The prochiral ketone is reduced to the corresponding alcohol, favoring the formation of the cis-diastereomer, (1S,3R)-3-methoxycyclohexanol. This is accomplished using a sterically hindered reducing agent to control the facial selectivity of the hydride attack.

-

Stereospecific Conversion of the Hydroxyl Group to an Azide: The hydroxyl group of cis-3-methoxycyclohexanol is converted to an azide with complete inversion of configuration at the C1 position. This is achieved via a Mitsunobu reaction, a reliable method for stereochemical inversion.[1]

-

Chemoselective Reduction of the Azide: The azide functionality is selectively reduced to the primary amine using a Staudinger reduction, which is known for its mild conditions and high chemoselectivity, thus preserving the stereochemistry of the molecule.[2][3][4][5]

This strategy ensures the desired (1R,3S) stereochemistry of the final product.

Logical Workflow of the Synthesis

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Diastereoselective Reduction of 3-Methoxycyclohexanone to cis-(1S,3R)-3-Methoxycyclohexanol

This protocol describes the diastereoselective reduction of 3-methoxycyclohexanone using L-Selectride®, a sterically hindered borohydride, to favor the formation of the cis-alcohol. Bulky reducing agents like L-Selectride preferentially attack the carbonyl from the equatorial face, leading to the axial alcohol, which in this case is the cis-isomer.[6][7][8][9][10][11]

Materials:

-

3-Methoxycyclohexanone

-

L-Selectride® (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 3-methoxycyclohexanone (1.0 eq.).

-

Dissolve the ketone in anhydrous THF (approximately 0.1 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® solution (1.2 eq.) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford cis-(1S,3R)-3-methoxycyclohexanol.

Step 2: Mitsunobu Reaction for the Synthesis of trans-(1R,3S)-3-Methoxycyclohexyl Azide

This protocol details the conversion of the cis-alcohol to the corresponding trans-azide with inversion of stereochemistry using diphenylphosphoryl azide (DPPA) as the azide source under Mitsunobu conditions.[12][13]

Materials:

-

cis-(1S,3R)-3-Methoxycyclohexanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Diphenylphosphoryl azide (DPPA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve cis-(1S,3R)-3-methoxycyclohexanol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF (approximately 0.2 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Add diphenylphosphoryl azide (1.5 eq.) to the cooled solution.

-

Slowly add DIAD or DEAD (1.5 eq.) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield trans-(1R,3S)-3-methoxycyclohexyl azide.

Step 3: Staudinger Reduction of trans-(1R,3S)-3-Methoxycyclohexyl Azide

This protocol describes the reduction of the azide to the primary amine using triphenylphosphine followed by hydrolysis.[2][3][4][5][14]

Materials:

-

trans-(1R,3S)-3-Methoxycyclohexyl azide

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

Procedure:

-

Dissolve trans-(1R,3S)-3-methoxycyclohexyl azide (1.0 eq.) in THF (approximately 0.2 M solution).

-

Add triphenylphosphine (1.1 eq.) to the solution at room temperature. Effervescence (nitrogen gas evolution) should be observed.

-

Stir the reaction mixture at room temperature for 8-12 hours until the azide starting material is consumed (monitored by TLC or IR spectroscopy).

-

Add water (5-10 eq.) to the reaction mixture and stir for an additional 4-6 hours to hydrolyze the intermediate iminophosphorane.

-

Remove the THF under reduced pressure.

-

Add diethyl ether to the residue and extract with 1 M HCl (3 x 20 mL). The amine product will be in the aqueous layer as its hydrochloride salt.

-

Wash the combined aqueous layers with diethyl ether to remove triphenylphosphine oxide.

-

Basify the aqueous layer to pH > 12 with 1 M NaOH.

-

Extract the free amine with diethyl ether or dichloromethane (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by distillation or chromatography if necessary.

Data Presentation

The following table summarizes the expected outcomes for each step of the synthesis. Note that yields and diastereoselectivities are indicative and may vary based on experimental conditions and scale.

| Step | Reaction | Starting Material | Product | Key Reagents | Expected Diastereomeric Ratio (cis:trans or R:S) | Expected Yield (%) |

| 1 | Diastereoselective Reduction | 3-Methoxycyclohexanone | cis-(1S,3R)-3-Methoxycyclohexanol | L-Selectride® | >95:5 (cis:trans) | 85-95 |

| 2 | Mitsunobu Reaction | cis-(1S,3R)-3-Methoxycyclohexanol | trans-(1R,3S)-3-Methoxycyclohexyl Azide | PPh₃, DIAD, DPPA | >99% inversion | 70-85 |

| 3 | Staudinger Reduction | trans-(1R,3S)-3-Methoxycyclohexyl Azide | This compound | 1. PPh₃, 2. H₂O | >99% retention | 80-95 |

Mandatory Visualizations

Signaling Pathway of Stereochemical Control

Figure 2: Flowchart illustrating the stereochemical control at each synthetic step.

References

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. chemistry-reaction.com [chemistry-reaction.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 5. Staudinger Reaction [organic-chemistry.org]

- 6. L-selectride - Wikipedia [en.wikipedia.org]

- 7. odinity.com [odinity.com]

- 8. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (1R,3S)-3-methoxycyclohexan-1-amine as a Chiral Auxiliary in Asymmetric Synthesis

Disclaimer: Extensive literature searches did not yield specific examples or established protocols for the use of (1R,3S)-3-methoxycyclohexan-1-amine as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are presented as a hypothetical guide based on the general principles of chiral auxiliary-mediated synthesis. These protocols should be considered as a starting point for research and development, and optimization will be required.

Introduction

This compound is a chiral amine that possesses the potential to be utilized as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is cleaved and can ideally be recovered for reuse. The stereochemical outcome of the reaction is controlled by the steric and electronic properties of the chiral auxiliary.

This document outlines a hypothetical application of this compound in a diastereoselective Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The protocols provided are generalized and will require optimization for specific substrates and reaction conditions.

Hypothetical Application: Asymmetric Michael Addition

A common application for chiral amine auxiliaries is in the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. In this hypothetical example, this compound is used to form a chiral enamine, which then reacts with a Michael acceptor.

Logical Workflow for Asymmetric Michael Addition

Caption: Workflow for Asymmetric Michael Addition.

Experimental Protocols

Protocol 1: Formation of the Chiral Enamine

Objective: To synthesize the chiral enamine intermediate from a prochiral ketone and this compound.

Materials:

-

Prochiral ketone (e.g., cyclohexanone)

-

This compound

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Dean-Stark apparatus

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral ketone (1.0 eq), this compound (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

-

Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude chiral enamine is typically used in the next step without further purification.

Protocol 2: Diastereoselective Michael Addition

Objective: To perform the diastereoselective conjugate addition of the chiral enamine to a Michael acceptor.

Materials:

-

Crude chiral enamine from Protocol 1

-

Michael acceptor (e.g., nitrostyrene)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude chiral enamine in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of the Michael acceptor (1.1 eq) in anhydrous THF to the cooled enamine solution.

-

Stir the reaction mixture at -78 °C for the optimized reaction time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the diastereomerically enriched adduct.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To hydrolyze the adduct to yield the chiral product and recover the chiral auxiliary.

Materials:

-

Diastereomerically enriched adduct from Protocol 2

-

Acetic acid

-